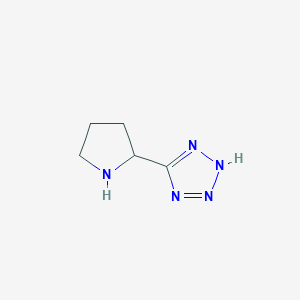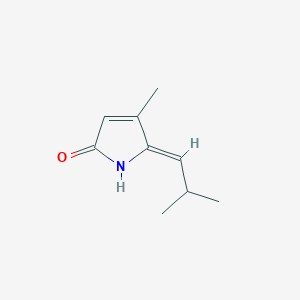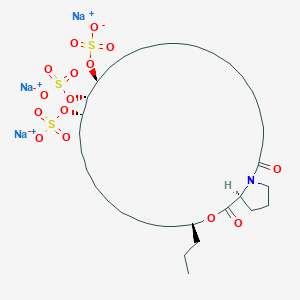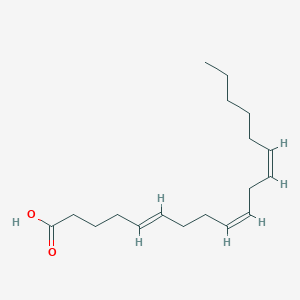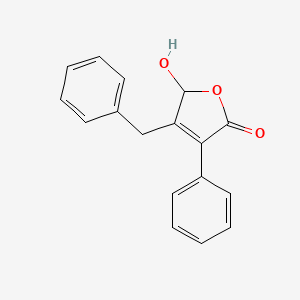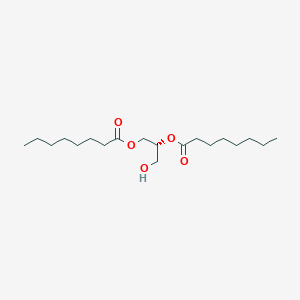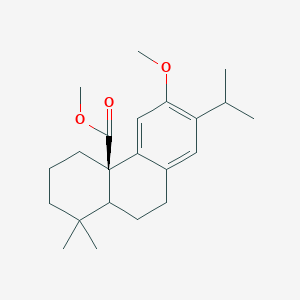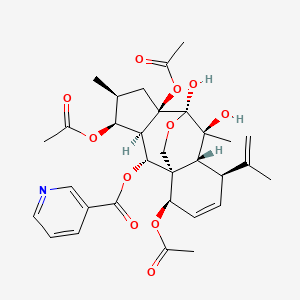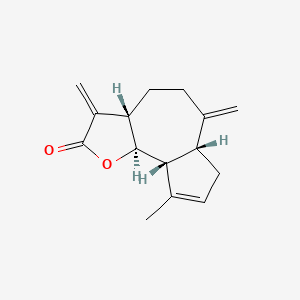![molecular formula C28H38O8 B1246511 5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1246511.png)
5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yanuthone D is a class I yanuthone that is yanuthone E in which the secondary hydroxy group has been oxidised to the corresponding ketone. It is the only one of the sixteen yanuthones described up to 2015 to display strong antimicrobial activity. It has a role as an Aspergillus metabolite and an antifungal agent. It is a class I yanuthone, a dicarboxylic acid monoester and a tertiary alcohol. It derives from a yanuthone E and a 3-hydroxy-3-methylglutaric acid.
Aplicaciones Científicas De Investigación
1. Heterocyclic Ring Formation
Research by Kivelä et al. (2003) focused on the formation of saturated heterocycles containing two condensed heterocyclic rings and a carbo(bi)cyclic ring, prepared by reacting 4-oxopentanoic acid with (bi)cyclic amino alcohols, relevant to the chemical structure of interest (Kivelä et al., 2003).
2. Synthesis and Pharmacological Evaluation
Das et al. (1988) conducted a study on the synthesis and pharmacological evaluation of compounds structurally similar to the one , focusing on selective TxA2 antagonists at the platelet and pulmonary thromboxane receptors (Das et al., 1988).
3. Stereoselective Total Syntheses
Gasparini and Vogel (1989) achieved highly regio- and stereoselective monohydroxylation of a compound closely related to the target chemical, demonstrating advanced synthetic methods in organic chemistry (Gasparini & Vogel, 1989).
4. Deaminative Generation and Reactions
Jendralla (1982) explored the deaminative generation and reactions of derivatives that share a similar bicyclic structure to the compound of interest, contributing to the understanding of heterocyclic trans-Cycloheptenes (Jendralla, 1982).
5. Reductive Oxa Ring Opening
Cossy et al. (1995) investigated the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones, which is relevant to understanding the reactions and transformations of the compound (Cossy et al., 1995).
6. Acid-catalyzed Rearrangements
Drian and Vogel (1987) studied acid-catalyzed rearrangements of similar compounds, providing insights into the behavior of these complex molecules under acidic conditions (Drian & Vogel, 1987).
Propiedades
Nombre del producto |
5-({(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl}methoxy)-3-hydroxy-3-methyl-5-oxopentanoic acid |
|---|---|
Fórmula molecular |
C28H38O8 |
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
5-[[(1S,6R)-2,5-dioxo-6-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38O8/c1-18(2)8-6-9-19(3)10-7-11-20(4)12-13-28-22(29)14-21(25(33)26(28)36-28)17-35-24(32)16-27(5,34)15-23(30)31/h8,10,12,14,26,34H,6-7,9,11,13,15-17H2,1-5H3,(H,30,31)/b19-10+,20-12+/t26-,27?,28+/m1/s1 |
Clave InChI |
NIBXHVDVUJEQPO-MHVGILDJSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/C[C@]12[C@H](O1)C(=O)C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCC12C(O1)C(=O)C(=CC2=O)COC(=O)CC(C)(CC(=O)O)O)C)C)C |
Sinónimos |
yanuthone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




